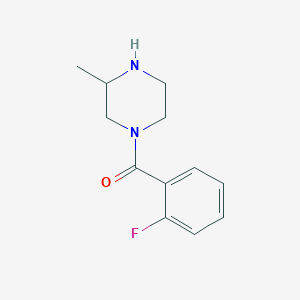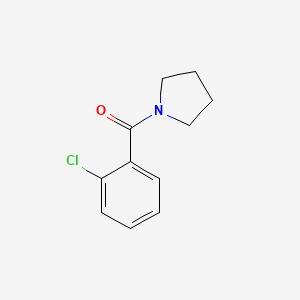
1-(2-Chlorobenzoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12ClNO . It is also known by other names such as 2-chlorophenyl pyrrolidinyl ketone, 2-chlorophenyl 1-pyrrolidinyl methanone, and 2-chloro-phenyl-pyrrolidin-1-yl-methanone . The IUPAC name for this compound is (2-chlorophenyl)-pyrrolidin-1-ylmethanone .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional coverage .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are often involved in 1,3-dipolar cycloaddition reactions . These reactions can lead to the synthesis of structurally complex pyrrolidine-based heterocycles from relatively simple precursors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.673 g/mol . It is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Polar [3+2] Cycloaddition Chemistry
Pyrrolidines, including compounds like "1-(2-Chlorobenzoyl)pyrrolidine," are significant in heterocyclic organic chemistry and show various biological effects. They are used in medicine and industry, such as in dyes or agrochemicals. Research has explored the synthesis of pyrrolidines through polar [3+2] cycloaddition, demonstrating their potential in creating complex organic compounds under mild conditions (Żmigrodzka et al., 2022).
NMR Studies of Pyrrolidine Derivatives
Dynamic NMR spectroscopy has been utilized to investigate the barrier of C–N rotation in a series of amides, including N-benzoyl pyrrolidine derivatives. These studies help understand the electronic and structural properties of pyrrolidine-based compounds (Tafazzoli et al., 2008).
Organometallic Chemistry and Ligands
Pyrrolidine derivatives have been investigated for their potential as ligands in organometallic chemistry. Studies have explored the reactions of pyrrolidine compounds with elements like palladium and mercury to form complexes, offering insights into the ligating strength of pyrrolidine nitrogen atoms (Singh et al., 2003).
Applications in Biochemical and Biomedical Research
Pyrrolidine derivatives, particularly stable free radicals of the pyrrolidine series, are used as molecular probes and labels in magnetic resonance spectroscopy and imaging. These compounds demonstrate high stability in biological systems, making them valuable for various biochemical and biomedical applications (Dobrynin et al., 2021).
Safety and Hazards
When handling 1-(2-Chlorobenzoyl)pyrrolidine, it is recommended to wear protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray . Contact with skin, eyes, or clothing should be avoided .
Zukünftige Richtungen
Pyrrolidine derivatives, including 1-(2-Chlorobenzoyl)pyrrolidine, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring new synthetic strategies and investigating the structure-activity relationship of these compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSCESYZNHDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

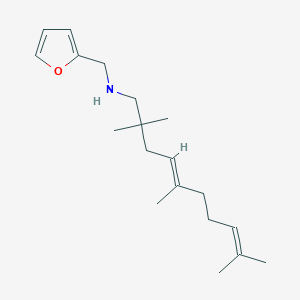
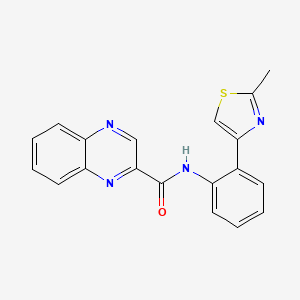
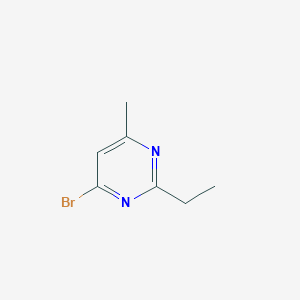
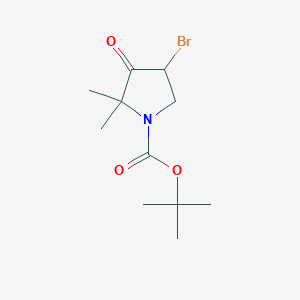
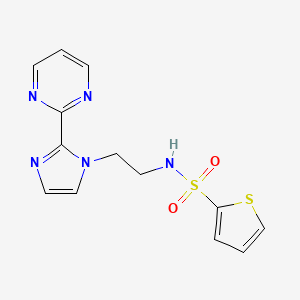
methanone](/img/structure/B2976749.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
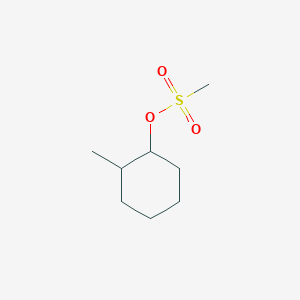
![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)
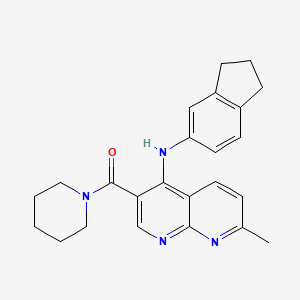
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)
